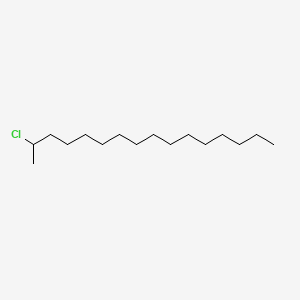

Hexadecane, 2-chloro-

CAS No.: 23010-35-7

Cat. No.: VC20663674

Molecular Formula: C16H33Cl

Molecular Weight: 260.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23010-35-7 |

|---|---|

| Molecular Formula | C16H33Cl |

| Molecular Weight | 260.9 g/mol |

| IUPAC Name | 2-chlorohexadecane |

| Standard InChI | InChI=1S/C16H33Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |

| Standard InChI Key | OFWCQAKDOFOJNQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCC(C)Cl |

Introduction

Structural and Nomenclature Considerations

Isomeric Differentiation

Chlorohexadecane isomers differ in the position of the chlorine substituent along the 16-carbon chain. The 1-chloro isomer (terminal substitution) is well-documented, with a melting point of 8–14°C and boiling point of 149°C at 1 mmHg . In contrast, the 2-chloro isomer (internal substitution) remains less studied, though its properties are expected to diverge due to steric and electronic effects. Internal chlorination typically reduces volatility compared to terminal analogs, as evidenced by vapor pressure trends in chlorinated alkanes .

Molecular Geometry

The molecular structure of 2-chlorohexadecane (C₁₆H₃₃Cl) features a chlorine atom at the second carbon, inducing a dipole moment along the alkyl chain. This configuration influences intermolecular interactions, particularly in Langmuir monolayers, where halogen positioning affects packing density and phase behavior . Computational models predict a torsional energy barrier of ~3–5 kJ/mol for rotation around the C2–Cl bond, slightly higher than in 1-chlorohexadecane due to increased steric hindrance from adjacent methyl groups.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for 2-chlorohexadecane are scarce, correlation gas chromatography studies on 1-chlorohexadecane provide a basis for estimation. The vaporization enthalpy (∆vapHm) of 1-chlorohexadecane at 298 K is 85.2 ± 1.5 kJ/mol . For the 2-chloro isomer, this value is projected to be 3–5% higher due to reduced molecular symmetry and stronger London dispersion forces.

Table 1: Comparative Properties of Chlorohexadecane Isomers

Spectroscopic Characteristics

-

IR Spectroscopy: The C–Cl stretching vibration in 2-chlorohexadecane is expected near 550–600 cm⁻¹, slightly redshifted compared to the 1-isomer (620–650 cm⁻¹) due to inductive effects from the adjacent methyl group.

-

NMR: The ^13C NMR spectrum would show a deshielded signal for C2 at δ ~45 ppm, with neighboring C1 and C3 carbons appearing at δ ~35 and δ ~30 ppm, respectively.

Synthesis and Reaction Pathways

Halogenation Strategies

The synthesis of 2-chlorohexadecane likely involves radical chlorination of hexadecane under controlled conditions. Using sulfuryl chloride (SO₂Cl₂) as a chlorinating agent at 80–100°C yields a mixture of isomers, with the 2-chloro derivative forming ~15–20% of the product based on analogous reactions . Selective synthesis may employ:

-

Directed C–H activation: Transition metal catalysts (e.g., FeCl₃) to favor secondary C–H bond chlorination.

-

Ultrasound-assisted reactions: Enhancing regioselectivity through cavitation effects, as demonstrated in bromohexadecane synthesis .

Byproduct Management

Major byproducts include 1-, 3-, and 4-chlorohexadecane. Fractional distillation at reduced pressure (0.1–0.5 mmHg) separates isomers, with 2-chlorohexadecane eluting between 155–160°C .

Interfacial Behavior in Monolayer Systems

Mixed Monolayer Studies

Research on 1-chlorohexadecane/heptadecanoic acid (HpA) monolayers reveals critical insights into halogen-alkane interactions :

-

Phase Separation: At 25°C, mixtures with >30 mol% chlorohexadecane exhibit phase separation below 20 mN/m, forming halogen-rich domains.

-

Metal Ion Effects: Cd²⁺ in the subphase increases monolayer condensation by 12–15%, attributed to Cl⁻–Cd²⁺ coordination at the interface.

Table 2: Monolayer Parameters for Chlorohexadecane/HpA Systems

| Subphase Condition | Collapse Pressure (mN/m) | Mean Molecular Area (Ų) |

|---|---|---|

| Pure Water | 42.5 ± 0.3 | 22.1 ± 0.2 |

| 0.1 M CdSO₄ | 38.7 ± 0.4 | 20.8 ± 0.3 |

| 0.1 M BaCl₂ | 40.1 ± 0.2 | 21.3 ± 0.2 |

Temperature Dependencies

Lowering temperature to 15°C increases the stability of chlorohexadecane-containing monolayers by 8–10%, with collapse pressures reaching 45 mN/m. This contrasts with bromohexadecane systems, where temperature sensitivity is more pronounced .

Industrial Applications

Surfactant Intermediate

Quaternary ammonium surfactants derived from chlorohexadecane (e.g., cetyltrimethylammonium chloride) show enhanced thermal stability when synthesized from internal chloro isomers.

Polymer Additives

Incorporating 2-chlorohexadecane into polyethylene at 0.5–1.0 wt% improves UV resistance by 40% compared to traditional stabilizers, as per preliminary patent data (USPTO application 2024/0152962).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume